(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate
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Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It likely contains a benzofuran core, which is a type of heterocyclic compound . The 3,4,5-trimethoxybenzylidene moiety is a common feature in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar trimethoxybenzylidene moiety was synthesized via a condensation reaction involving methyldithiocarbazate and 3,4,5-trimethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . This allows for the determination of the crystal system and space group, among other structural details .Scientific Research Applications
Anti-Apoptotic Caspase-3 Inhibitors
This compound has been studied for its potential use as an anti-apoptotic caspase-3 inhibitor . Caspase-3 is a crucial enzyme in the apoptosis pathway, and inhibiting it can prevent cell death. This could be particularly useful in treating diseases where excessive apoptosis is a problem, such as neurodegenerative disorders and ischemic injuries .
Treatment of Acute Renal Ischemia
The compound has shown potential anti-apoptotic activity for the treatment of acute renal ischemia . Renal ischemia is a condition where the kidneys don’t receive enough blood, leading to tissue damage and kidney failure. By inhibiting apoptosis, this compound could potentially protect the kidneys from damage .
Synthesis of Novel Thiadiazole Analogues
The compound has been used in the synthesis of novel thiadiazole analogues . Thiadiazoles are a class of organic compounds that have various applications in medicinal chemistry due to their wide range of biological activities .
Potential Use in Cancer Therapy
While not directly mentioned in the search results, the compound’s potential as an anti-apoptotic agent and its toxicity to cancer cells suggest that it could have applications in cancer therapy . Further research would be needed to confirm this potential application.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit caspase-3, an enzyme that plays a crucial role in programmed cell death .
Mode of Action
Similar compounds have been reported to act as anti-apoptotic caspase-3 inhibitors . This suggests that the compound might interact with its targets, leading to inhibition of apoptosis, or programmed cell death.
Biochemical Pathways
The inhibition of caspase-3 would impact the apoptosis pathway , potentially leading to downstream effects such as prolonged cell survival.
Pharmacokinetics
Similar compounds have been synthesized to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Based on its potential role as a caspase-3 inhibitor , it could be inferred that the compound might prevent apoptosis, leading to increased cell survival.
Action Environment
The synthesis of similar compounds has been carried out under various conditions to improve their properties , suggesting that environmental factors could potentially influence the compound’s action.
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(26)18-10-9-17(14-19(18)32-20)31-25(27)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEAVSJETFBCNY-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate |
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